Cas no 1250087-06-9 (methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate)
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
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- MDL: MFCD16778638
- Inchi: 1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3
- InChI Key: FWMUSUYDUQJKAX-UHFFFAOYSA-N
- SMILES: C1(=O)N(CCC(OC)=O)CCN1C
Computed Properties
- Exact Mass: 186.10044231g/mol
- Monoisotopic Mass: 186.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 49.8Ų
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM465308-250mg |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95%+ | 250mg |
$504 | 2023-03-07 | |
| Chemenu | CM465308-500mg |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95%+ | 500mg |
$778 | 2023-03-07 | |
| Chemenu | CM465308-1g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95%+ | 1g |
$989 | 2023-03-07 | |
| Enamine | EN300-266069-0.05g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 0.05g |
$212.0 | 2023-09-13 | |
| Enamine | EN300-266069-0.1g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 0.1g |
$317.0 | 2023-09-13 | |
| Enamine | EN300-266069-0.25g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 0.25g |
$452.0 | 2023-09-13 | |
| Enamine | EN300-266069-0.5g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 0.5g |
$713.0 | 2023-09-13 | |
| Enamine | EN300-266069-1.0g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-266069-2.5g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 2.5g |
$1791.0 | 2023-09-13 | |
| Enamine | EN300-266069-5.0g |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
1250087-06-9 | 95% | 5.0g |
$2650.0 | 2023-02-28 |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate: A Comprehensive Overview
The compound with CAS No. 1250087-06-9, commonly referred to as methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinones, which are known for their versatile applications in drug design and synthesis. The imidazolidinone core of this molecule is a key structural feature that contributes to its unique chemical properties and biological activities.
Recent studies have highlighted the potential of methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate as a promising candidate in the development of novel therapeutic agents. Its structure, characterized by a methyl ester group and a 3-methyl substitution, provides a platform for exploring various chemical modifications. Researchers have demonstrated that this compound exhibits potent antimicrobial activity, making it a valuable addition to the arsenal of compounds being investigated for combating drug-resistant pathogens.
The synthesis of methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate involves a multi-step process that typically begins with the preparation of the imidazolidinone ring. This is followed by functionalization at specific positions to introduce the desired substituents. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and environmentally friendly methods for its production. These advancements not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical manufacturing.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. By replacing certain functional groups with bioisosteric equivalents, researchers can modulate the pharmacokinetic properties of the molecule while retaining its biological activity. For instance, substituting the methyl ester group with other ester functionalities has been shown to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Moreover, methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate has been explored as a lead compound in the development of neuroprotective agents. Preclinical studies have indicated that this compound possesses neuroprotective properties, potentially through mechanisms involving antioxidant activity and modulation of inflammatory pathways. These findings underscore its potential utility in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic applications, this compound has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metalloorganic frameworks (MOFs). Recent research has demonstrated that incorporating methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate into MOFs can enhance their porosity and stability, which are desirable properties for applications in gas storage and catalysis.
The versatility of methyl 3-(3-methyl-2-oxoimidazolidin-1-y l)propanoate is further evidenced by its role as an intermediate in the synthesis of more complex molecules. Its reactivity at both the imidazolidinone ring and the ester group allows for diverse chemical transformations, enabling access to a wide range of derivatives with varying functionalities. This makes it an invaluable building block in organic synthesis.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure, purity, and stability under various conditions. Such analyses are crucial for ensuring consistent quality during both research and industrial production.
In conclusion, methyl 3-(3-methyl-2-o xoimidazolidin -1 -yl )propan oate stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in its synthesis and application, position it as a key player in future research endeavors. As ongoing studies continue to unravel its full potential, this compound is poised to make meaningful contributions to fields ranging from drug discovery to materials science.
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